3'-Deoxy-3'-pyrazol-1-yl-thymidine
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Overview
Description
3’-Deoxy-3’-pyrazol-1-yl-thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to thymidine, a natural nucleoside, but features a pyrazole ring in place of the typical sugar moiety. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-pyrazol-1-yl-thymidine typically involves the cycloaddition of pyrazole derivatives with thymidine analogs. One common method includes the use of a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-pyrazol-1-yl-thymidine may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-pyrazol-1-yl-thymidine undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3’-Deoxy-3’-pyrazol-1-yl-thymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Serves as a substrate for thymidine kinase, making it useful in studies of DNA synthesis and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical probe in drug discovery.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-pyrazol-1-yl-thymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets thymidine kinase and thymidine phosphorylase, enzymes crucial for DNA replication and repair .
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
3’-Deoxy-3’-(1H-1,2,3-triazol-1-yl)thymidine: Similar in structure but features a triazole ring instead of a pyrazole ring.
Uniqueness: 3’-Deoxy-3’-pyrazol-1-yl-thymidine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving thymidine kinase and thymidine phosphorylase, offering advantages over other nucleoside analogs in terms of specificity and efficacy.
Properties
CAS No. |
124355-42-6 |
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Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-16(13(20)15-12(8)19)11-5-9(10(7-18)21-11)17-4-2-3-14-17/h2-4,6,9-11,18H,5,7H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
InChI Key |
JKCKVQTVPLQWJN-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=N3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=N3 |
Origin of Product |
United States |
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